molecular formula C9H11BrN2S B8700444 1-(4-Bromo-3,5-dimethylphenyl)thiourea

1-(4-Bromo-3,5-dimethylphenyl)thiourea

Cat. No. B8700444
M. Wt: 259.17 g/mol
InChI Key: YXZLXZIDXBIPGX-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

A solution of 4-bromo-3,5-dimethyl-phenylamine (200 mg) and benzoyl isothiocyanate (0.14 ml) in acetone (2 ml) was heated under reflux for 30 minutes. After cooling the reaction solution, a 1 N aqueous sodium hydroxide solution (2.19 ml) was added and the mixture was stirred at 50° C. for 12 hours. The mixture was extracted with dichloromethane, and the organic layer was then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was triturated with hexane to give (4-bromo-3,5-dimethyl-phenyl)-thiourea (146 mg, 57%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2.19 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([NH2:9])=[CH:4][C:3]=1[CH3:10].C([N:19]=[C:20]=[S:21])(=O)C1C=CC=CC=1.[OH-].[Na+]>CC(C)=O>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([NH:9][C:20]([NH2:19])=[S:21])=[CH:4][C:3]=1[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)N)C
Name
Quantity
0.14 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.19 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was then dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with hexane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1C)NC(=S)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 146 mg
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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